6-MEO-BTA-0

Description

Overview of Benzothiazole (B30560) Derivatives in Molecular Probe Development

Benzothiazole derivatives are extensively investigated and utilized as molecular probes due to their robust optical characteristics and therapeutic efficacy. researchgate.net Many compounds based on this scaffold exhibit high quantum yields and large Stokes shifts, making them ideal candidates for the construction of fluorescent probes. researchgate.net These probes are designed by attaching a specific recognition element for a target analyte to the benzothiazole fluorophore. researchgate.net The interaction with the target can induce changes in the probe's luminescence through various photophysical mechanisms, including intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET). researchgate.net

This versatility has led to the development of benzothiazole-based probes for detecting a wide range of biological molecules, ions, and physiological conditions. researchgate.net Researchers have successfully created probes for imaging specific cellular organelles like mitochondria and lipid droplets, as well as for identifying biomolecules implicated in diseases. acs.org For instance, benzothiazole derivatives have been engineered to detect β-amyloid (Aβ) and tau protein aggregates, which are pathological hallmarks of Alzheimer's disease. diva-portal.orgrsc.org The development extends to agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT), highlighting the scaffold's importance in advanced neuroimaging techniques. nih.govnih.govresearchgate.net

Historical Context of 2-Arylbenzothiazoles in Biochemical Investigations

The history of 2-arylbenzothiazoles in biochemical research is closely linked to the development of dyes for histological staining. A foundational compound in this class is Thioflavin T (ThT), a fluorescent dye originally used in the textile industry. nih.gov In the mid-20th century, scientists discovered its ability to bind specifically to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence. google.com This property made ThT an invaluable tool for staining and identifying amyloid plaques in post-mortem brain tissue of Alzheimer's disease patients. google.com

The success of ThT spurred decades of research focused on developing improved derivatives with better properties for in vivo imaging. researchgate.net The core 2-phenylbenzothiazole (B1203474) structure of ThT became a template for designing new molecular probes with higher binding affinity for amyloid plaques, better blood-brain barrier (BBB) permeability, and more favorable pharmacokinetic profiles. researchgate.net This led to the synthesis of numerous analogues, where modifications to the aryl ring and the benzothiazole core were systematically explored to optimize their function as imaging agents. ulisboa.pt These efforts culminated in the development of groundbreaking PET tracers for amyloid imaging, which have revolutionized the diagnosis and study of Alzheimer's disease. nih.govnih.gov

Positioning of 6-MEO-BTA-0 within the Benzothiazole Chemical Space

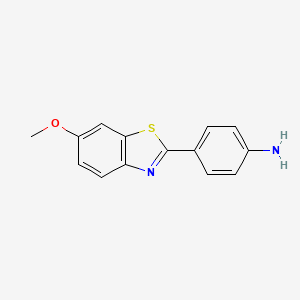

Within the extensive family of benzothiazole derivatives, This compound is chemically identified as 2-(4-aminophenyl)-6-methoxybenzothiazole. ontosight.ai It is a classic 2-arylbenzothiazole, sharing the core structure of this important class of compounds. Its primary significance in the field of chemical biology is not as a direct imaging agent itself, but as a crucial precursor and reference standard in the synthesis of advanced PET radiotracers. nucmedcor.com

Specifically, this compound is a key intermediate in the synthesis of radiolabeled compounds used for imaging Aβ plaques. nih.govnucmedcor.com For example, it is related to the synthesis pathways of potent amyloid imaging agents. nih.gov Its structure incorporates the 2-(4-aminophenyl)benzothiazole backbone, known for its high affinity for Aβ aggregates, with a methoxy (B1213986) group at the 6-position of the benzothiazole ring. ulisboa.ptontosight.ai This compound serves as a non-radioactive standard for analytical purposes, such as in high-performance liquid chromatography (HPLC), to confirm the identity and purity of its radiolabeled counterparts during production. nucmedcor.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 4-(6-methoxy-1,3-benzothiazol-2-yl)aniline | ontosight.aiechemi.com |

| Synonyms | 2-(4-Aminophenyl)-6-methoxybenzothiazole, 4-(6-Methoxybenzothiazol-2-yl)phenylamine | ontosight.ai |

| CAS Number | 43036-17-5 | nucmedcor.comechemi.com |

| Molecular Formula | C₁₄H₁₂N₂OS | ontosight.ainucmedcor.comechemi.com |

| Molecular Weight | 256.32 g/mol | nucmedcor.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methoxy-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRFVKNLVPQVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 6 Meo Bta 0

Direct Synthesis Approaches to 6-MEO-BTA-0

The direct synthesis of this compound, scientifically known as 2-(4'-aminophenyl)-6-methoxybenzothiazole, involves multi-step chemical procedures starting from commercially available precursors.

The synthesis of 2-(4'-aminophenyl)-6-methoxybenzothiazole (this compound) can be achieved through established organic chemistry reactions. One common method involves a condensation reaction. A process has been described where 17 parts of p-aminobenzaldehyde are added to a melt containing 100 parts of p-anisidine (B42471) and 11 parts of sulfur. google.com After the reaction is complete, the excess p-anisidine is removed via distillation, yielding a crude product containing approximately 80% 2-(4-aminophenyl)-6-methoxybenzothiazole. google.com

Another versatile pathway, often used for creating a variety of 2-arylbenzothiazoles, is the Jacobsen cyclization approach. ulisboa.pt A general and widely cited synthesis for related compounds, which can be adapted for this compound, involves the following sequence google.comresearchgate.net:

Amide Formation: Reaction of a substituted aniline (B41778), in this case, 4-methoxyaniline (p-anisidine), with 4-nitrobenzoyl chloride in pyridine (B92270) to form the corresponding N-(4-methoxyphenyl)-4-nitrobenzamide. google.comresearchgate.net

Thionation: The resulting amide is converted to its thioamide derivative, N-(4-methoxyphenyl)-4-nitrothiobenzamide, using a thionating agent like Lawesson's reagent in a solvent such as chlorobenzene (B131634) at elevated temperatures (e.g., 135°C). google.comresearchgate.net

Oxidative Cyclization: The thiobenzamide (B147508) undergoes intramolecular cyclization to form the benzothiazole (B30560) ring. This is typically achieved using an oxidizing agent like aqueous potassium ferricyanide (B76249) (K₃Fe(CN)₆) in the presence of a base like sodium hydroxide (B78521) at around 90°C. ulisboa.ptgoogle.comresearchgate.net This step forms the 2-(4'-nitrophenyl)-6-methoxybenzothiazole intermediate.

Nitro Group Reduction: The final step is the reduction of the nitro group on the phenyl ring to a primary amine. This is commonly accomplished through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, or with a reducing agent like tin(II) chloride (SnCl₂). ulisboa.ptgoogle.com This reduction yields the final product, 2-(4'-aminophenyl)-6-methoxybenzothiazole, which has been reported as a yellow solid with a yield of 96%. google.com

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and byproducts. prismbiolab.com While specific, detailed optimization studies for the synthesis of this compound are not extensively published in peer-reviewed literature, general principles can be applied based on the known synthetic pathways. Methodologies such as Design of Experiments (DoE) or the more traditional One-Factor-at-a-Time (OFAT) approach are often employed. prismbiolab.comijcea.org

Key parameters that would be subject to optimization in the synthesis of this compound are outlined in the table below.

| Parameter | Area of Optimization | Rationale |

| Temperature | Each step of the synthesis (amidation, thionation, cyclization, reduction) would have an optimal temperature. | Reaction rates are highly dependent on temperature. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause decomposition of reactants or products, leading to lower yield and purity. prismbiolab.com |

| Solvent | The choice of solvent (e.g., pyridine, chlorobenzene, ethanol) can affect reactant solubility and reaction kinetics. | The solvent's polarity and boiling point can influence the reaction pathway and the ease of product purification. For instance, using anhydrous solvents can prevent unwanted side reactions with water. ijcea.org |

| Catalyst | The type and concentration of catalysts (e.g., Pd/C for hydrogenation, Lawesson's reagent for thionation) are crucial. | Catalyst activity and loading affect the reaction rate and efficiency. Optimizing the catalyst can reduce reaction times and improve conversion rates. researchgate.net |

| Reaction Time | The duration of each reaction step needs to be controlled. | Monitoring the reaction's progress (e.g., by Thin Layer Chromatography) helps determine the point of maximum product formation before significant byproduct accumulation occurs. ijcea.org |

| Reagent Stoichiometry | The molar ratios of reactants, such as the aniline, acyl chloride, and thionating agent, must be balanced. | Adjusting the stoichiometry can drive the reaction to completion and minimize the amount of unreacted starting materials, simplifying purification. researchgate.net |

This table is generated based on general principles of chemical synthesis optimization.

The benzothiazole scaffold is a versatile platform for creating a library of chemical analogs. The design of precursors for this compound analogs involves systematically modifying the initial starting materials to introduce different functional groups onto the benzothiazole core or the 2-phenyl ring. jchemrev.com

The primary strategies for generating analogs include:

Varying the Aniline Precursor: Instead of 4-methoxyaniline, other substituted 2-aminothiophenols or anilines can be used. For example, using anilines with different substituents (e.g., alkyl, halogen, hydroxyl) at various positions on the ring would lead to analogs with modified properties. researchgate.netjchemrev.com

Modifying the Benzoyl Chloride/Aldehyde: The 4-nitrobenzoyl chloride can be replaced with other substituted benzoyl chlorides or benzaldehydes. Introducing different groups (e.g., fluorine, iodine, different alkyl chains) onto this phenyl ring allows for the synthesis of a wide range of 2-arylbenzothiazole derivatives. ulisboa.ptgoogle.com This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. jchemrev.com

This modularity in precursor design has been instrumental in the development of related compounds, such as imaging agents, by allowing chemists to fine-tune the molecule's properties. ulisboa.pttum.de

Radiosynthesis Context: Formation as a Byproduct or Intermediate

In the field of radiochemistry, particularly for Positron Emission Tomography (PET), this compound is known not as a primary target but as a potential byproduct during the synthesis of a related, highly significant radiotracer.

The precursor 2-(4'-aminophenyl)-6-hydroxybenzothiazole (6-OH-BTA-0) is famously used for the synthesis of the Alzheimer's disease amyloid imaging agent [¹¹C]PiB ([¹¹C]6-OH-BTA-1). mdpi.comresearchgate.net The synthesis involves the N-methylation of the primary amine group of 6-OH-BTA-0 using a radiolabeled methylating agent. researchgate.netresearchgate.net

The most common method utilizes [¹¹C]methyl triflate ([¹¹C]CH₃OTf), a highly reactive methylating agent. mdpi.comresearchgate.net This agent is passed through a solution of the 6-OH-BTA-0 precursor, typically dissolved in a solvent like acetone (B3395972) or 2-butanone, at elevated temperatures (50-85°C). mdpi.comresearchgate.net While the primary reaction is the desired N-methylation to form [¹¹C]PiB, a competing side reaction can occur. ulisboa.ptmdpi.com This side reaction is the O-methylation of the hydroxyl group at the 6-position of the benzothiazole core, which results in the formation of [O-Methyl-¹¹C]this compound as a radiochemical impurity. mdpi.comsemanticscholar.org This byproduct is typically removed during the final purification step using semi-preparative HPLC. mdpi.comsemanticscholar.org

The formation of this compound during the radiosynthesis of [¹¹C]PiB occurs through a competing nucleophilic substitution (Sₙ2) reaction. nih.gove-century.us The precursor molecule, 6-OH-BTA-0, has two primary nucleophilic sites available for methylation by [¹¹C]CH₃OTf: the nitrogen atom of the primary amine and the oxygen atom of the phenolic hydroxyl group.

N-methylation (Desired Reaction): The primary amine acts as a nucleophile, attacking the electrophilic ¹¹C-methyl group of [¹¹C]CH₃OTf to form the N-methylated product, [¹¹C]PiB. nih.gove-century.us

O-methylation (Side Reaction): Simultaneously, the hydroxyl group's oxygen atom can also act as a nucleophile and attack the [¹¹C]CH₃OTf. This results in the formation of the O-methylated byproduct, [O-Methyl-¹¹C]this compound. mdpi.comresearchgate.net

The use of the highly reactive [¹¹C]methyl triflate strongly favors the N-alkylation over O-alkylation, to the extent that protection of the hydroxyl group is not necessary, which simplifies the synthesis. researchgate.nete-century.us However, the O-methylation is not completely eliminated, and a small amount (reported to be less than 5%) of [O-Methyl-¹¹C]this compound is typically formed. ulisboa.ptresearchgate.net The reaction conditions, such as the choice of base, can influence the ratio of N- to O-methylation; early attempts using [¹¹C]methyl iodide with a strong base resulted in the O-methylated product being the major component. researchgate.netscispace.com

Influence of Reaction Parameters on Byproduct Formation (e.g., Temperature, Solvent, Methylating Agent)

The formation of this compound is a significant consideration, often as an undesired byproduct, during the synthesis of the prominent Positron Emission Tomography (PET) tracer [¹¹C]PiB ([¹¹C]N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole). researchgate.net The synthesis typically involves the N-methylation of the precursor 6-OH-BTA-0 (2-(4'-aminophenyl)-6-hydroxybenzothiazole). However, the presence of a phenolic hydroxyl group introduces a competing O-methylation reaction, which yields [O-methyl-¹¹C]this compound. mdpi.comulisboa.pt The selectivity between N-methylation and O-methylation is heavily influenced by several reaction parameters.

Methylating Agent: The choice of the methylating agent is paramount. Early syntheses using [¹¹C]methyl iodide ([¹¹C]CH₃I) under basic conditions showed a higher reactivity towards the more acidic hydroxyl group, leading to significant formation of [¹¹C]this compound. researchgate.net The development and use of the more reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), marked a significant improvement. e-century.us [¹¹C]CH₃OTf is a much stronger methylation agent than [¹¹C]CH₃I and preferentially reacts with the primary amine (N-alkylation) over the hydroxyl group (O-alkylation), even without a protecting group on the phenol (B47542). e-century.usnih.gov This enhanced reactivity allows for the direct and efficient ¹¹C-N-methylation of the unprotected 6-OH-BTA-0 precursor, minimizing the formation of the O-methylated byproduct to less than 5%. ulisboa.ptresearchgate.net

Temperature: Reaction temperature also plays a critical role. In the ¹¹C-N-methylation of 6-OH-BTA-0 using [¹¹C]methyl triflate, higher temperatures have been shown to improve the radiochemical yield of the desired N-methylated product, [¹¹C]PiB. For instance, one study noted that the yield of [¹¹C]PiB increased to a maximum of 60% at 80 °C. ulisboa.pt Conversely, when using different alkylating agents for other systems, higher temperatures can sometimes favor the thermodynamically more stable O-alkylation product over the kinetically favored N-alkylation. rsc.org For the specific synthesis of [¹¹C]PiB with [¹¹C]CH₃OTf, trapping of the agent is performed at low temperatures (-20 °C to 5 °C) before the reaction is heated. mdpi.com

| Solvent | Anhydrous (e.g., dry acetone) | Minimizes formation of [¹¹C]methanol, improving efficiency. | Aqueous/Wet | Reacts with [¹¹C]CH₃OTf, forming [¹¹C]methanol byproduct. | mdpi.com |

Strategies to Mitigate Undesired O-Methylation in Radiochemical Synthesis

Given the challenges posed by the competing O-methylation reaction, several strategies have been developed to minimize the formation of [¹¹C]this compound during radiochemical synthesis.

Use of Highly Reactive and Selective Methylating Agents: As discussed, the most effective strategy is the use of [¹¹C]methyl triflate ([¹¹C]CH₃OTf) instead of [¹¹C]methyl iodide. e-century.usnih.gov The high reactivity of [¹¹C]CH₃OTf towards the aniline nitrogen allows the N-methylation to proceed efficiently even in the presence of an unprotected hydroxyl group, thus avoiding a protection-deprotection sequence and simplifying the synthesis. ulisboa.ptresearchgate.net

Strict Anhydrous Conditions: To prevent the hydrolysis of [¹¹C]CH₃OTf to [¹¹C]methanol, which reduces the available methylating agent for the primary reaction, it is essential to maintain a water-free environment. This is achieved by using anhydrous solvents, drying agents such as molecular sieves, and pre-drying the reaction vessels. mdpi.com

Chemical Modifications and Derivatization Studies

Exploration of Functional Group Reactivity on the this compound Scaffold

The this compound scaffold possesses several functional groups whose reactivity can be exploited for creating analogs. libretexts.orgmasterorganicchemistry.com

Primary Aromatic Amine (-NH₂): This is the most reactive nucleophilic site on the molecule under many conditions. It readily undergoes reactions such as alkylation and acylation. In the context of related compounds, this amine is the target for methylation to produce secondary amines like [¹¹C]PiB. ulisboa.pt Its nucleophilicity is central to the derivatization strategies aimed at exploring structure-activity relationships.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is generally stable and unreactive. It is an electron-donating group that influences the electronic properties of the benzothiazole ring system. Its synthesis via O-methylation of a phenol is a key transformation, though often an undesired one in the context of radiolabeling other sites. mdpi.com

Benzothiazole Ring System: This fused heterocyclic ring is aromatic and relatively stable. It forms the core scaffold of the molecule. While electrophilic substitution on the benzene (B151609) portion of the ring is possible, it typically requires harsh conditions. The benzothiazole structure itself is a key pharmacophore, known for its ability to intercalate into the β-sheet structures of amyloid fibrils. ulisboa.pt

Synthesis of Analogs for Structure-Activity Relationship Investigations

The synthesis of analogs based on the 2-arylbenzothiazole scaffold is a cornerstone of research into amyloid imaging agents. jchemrev.comresearchgate.net By systematically modifying the structure of lead compounds, researchers can deduce the relationship between chemical structure and biological activity (Structure-Activity Relationship, or SAR), such as binding affinity to amyloid plaques and pharmacokinetic properties like brain clearance. google.com

Studies have shown that modifications at both the aniline and benzothiazole portions of the molecule significantly impact its properties. For instance, the methylation state of the amine at the 4'-position of the phenyl ring is critical. While this compound contains a primary amine (-NH₂), its N-methylated analog, 6-MeO-BTA-1 (-NHCH₃), and N,N-dimethylated analog, 6-MeO-BTA-2 (-N(CH₃)₂), have been synthesized and evaluated. In vivo studies in mice have revealed that compounds with a secondary amine (N-methyl) clear more rapidly from healthy brain tissue compared to those with either a primary amine or a tertiary (N,N-dimethyl) amine. google.com This rapid clearance from non-target tissue is a highly desirable property for an imaging agent as it leads to a better signal-to-noise ratio.

The data from these SAR studies are crucial for optimizing new candidate molecules.

Table 2: Structure-Activity Relationship of Selected Benzothiazole Analogs

| Compound | Structure Modification from this compound | Binding Affinity (Ki, nM) for Aβ Fibrils | Key Finding | Source |

|---|---|---|---|---|

| This compound | Baseline (Primary Amine) | 100 ± 16 | Showed poor brain clearance. | google.com |

| BTA-1 | No -OCH₃ group; Secondary Amine (-NHCH₃) | 9.6 ± 1.8 | High affinity and good brain clearance. | google.com |

| BTA-2 | No -OCH₃ group; Tertiary Amine (-N(CH₃)₂) | 3.0 ± 0.8 | Highest affinity, but slower brain clearance than secondary amine. | google.com |

| 6-OH-BTA-1 (PiB) | -OCH₃ replaced with -OH; Secondary Amine (-NHCH₃) | 4.3 | High affinity and favorable kinetics for PET imaging. | ulisboa.pt |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym | Molecular Formula |

|---|---|---|

| 2-(4'-Aminophenyl)-6-methoxybenzothiazole | This compound | C₁₄H₁₂N₂OS |

| 2-(4'-Aminophenyl)-6-hydroxybenzothiazole | 6-OH-BTA-0; PiB Precursor | C₁₃H₁₀N₂OS |

| [N-methyl-¹¹C]2-(4'-(methylaminophenyl)-6-hydroxybenzothiazole | [¹¹C]PiB; [¹¹C]6-OH-BTA-1 | C₁₅H₁₄N₂OS (with ¹¹C) |

| Methyl Iodide | CH₃I | |

| Methyl Trifluoromethanesulfonate | Methyl Triflate; MeOTf | CF₃SO₃CH₃ |

| 2-(4'-Aminophenyl)-6-methoxymethoxybenzothiazole | 6-MOMO-BTA-0 | C₁₅H₁₄N₂O₂S |

| Methanol | CH₃OH | |

| N-methyl-2-(4'-methylaminophenyl)benzothiazole | BTA-1 | C₁₅H₁₄N₂S |

| N,N-dimethyl-2-(4'-dimethylaminophenyl)benzothiazole | BTA-2 | C₁₆H₁₆N₂S |

Structure Activity Relationship Sar Studies of 6 Meo Bta 0 Analogs

Systematic Modification of the Benzothiazole (B30560) Nucleus

The benzothiazole core is a key pharmacophore, and modifications to it have profound effects on the compound's properties.

The substituent at the 6-position of the benzothiazole ring plays a significant role in modulating the electronic properties and binding affinity of the molecule. The methoxy (B1213986) group (–OCH3), as seen in 6-MEO-BTA-0, acts as an electron-donating group, which can increase the electron density on the benzothiazole core. This modification has been shown to be crucial for achieving a high fluorescence quantum yield in certain derivatives upon binding to targets like amyloid aggregates. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the differential effects of substituents. For instance, while not a direct comparison of methoxy and hydroxyl at the 6-position, studies on related 2-aryl benzothiazoles have shown that the nature of the group and its electronic environment are critical. Research on iodinated benzothiazole derivatives revealed that the introduction of an iodo group ortho to a hydroxyl group led to a decrease in binding affinity for synthetic amyloid-β fibrils. elsevier.comresearchgate.net This suggests that the interplay of steric and electronic effects introduced by substituents in proximity to a hydroxyl group can be detrimental to binding. Conversely, iodination ortho to an amino group resulted in an increased binding affinity. elsevier.comresearchgate.net These findings underscore the sensitivity of molecular interactions to the specific substitution pattern on the benzothiazole nucleus.

| Substituent/Modification | Position | Effect on Molecular Properties/Interactions |

| Methoxy Group | 6-position | Increases electron density on the benzothiazole core; crucial for high fluorescence quantum yield in some analogs. nih.gov |

| Iodination ortho to Hydroxyl Group | 2-aryl ring | Decreased binding affinity for amyloid-β fibrils. elsevier.comresearchgate.net |

| Iodination ortho to Amino Group | 2-aryl ring | Increased binding affinity for amyloid-β fibrils. elsevier.comresearchgate.net |

The aryl group at the 2-position of the benzothiazole is another critical site for modification that significantly influences binding. Preliminary SAR studies on dibenzothiazole derivatives, which share the core structure, indicated that compounds bearing electron-donating groups on the 2-aryl moiety exhibited higher binding affinities than those with electron-withdrawing groups. nih.gov This suggests that enhancing the electron density of the aryl ring promotes more favorable interactions with the binding site.

The amino group attached to the 2-phenyl ring is a common feature in this class of compounds and its alkylation state is a key determinant of the molecule's properties. The presence of secondary amine derivatives, such as piperazine or piperidine, is known to be important for interaction with the catalytic anionic site (CAS) of enzymes like acetylcholinesterase. anadolu.edu.tr

Studies on the synthesis of aminophenyl benzothiazoles have shown that the structure of the alkyl group affects the molecule's reactivity. For example, attaching straight-chain alkyl groups (methyl, ethyl, butyl) can decrease the radiochemical yield in labeling studies, while bulky groups like isopropyl can sterically hinder dialkylation. nih.gov The position of the amino group is also crucial; ortho-aminophenyl benzothiazole derivatives have been found to be difficult to alkylate, a phenomenon attributed to hydrogen bonding between the o-amino group and the nitrogen atom of the thiazole ring. nih.gov

In multitarget-directed ligands, the nature of the amine has been systematically varied. Replacing a tertiary alicyclic amine with different secondary amines or incorporating an azepane ring can significantly alter binding affinity. nih.govuniba.it For instance, an azepane-linked derivative displayed very high affinity for the histamine (B1213489) H3 receptor, highlighting how changes in the amino group's structure and lipophilicity can fine-tune receptor interactions. nih.govuniba.it Molecular docking studies have further revealed that these amino groups can form specific interactions, such as cation-pi interactions with tryptophan residues and hydrogen bonds with glutamate and phenylalanine residues within enzyme active sites. researchgate.net

| Amine Modification | Effect on Properties/Interactions |

| Straight-chain Alkylation | Decreased radiochemical yield in some labeling procedures. nih.gov |

| Isopropyl Group Attachment | Can cause steric hindrance, resisting dialkylation. nih.gov |

| Ortho-amino Group Position | Difficult to alkylate due to intramolecular hydrogen bonding. nih.gov |

| Azepane Ring Incorporation | Resulted in high binding affinity for H3R, possibly due to increased lipophilicity. nih.govuniba.it |

| Secondary Amines (e.g., Piperazine) | Important for interactions with the catalytic anionic site of certain enzymes. anadolu.edu.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to formalize the relationship between chemical structure and biological activity by creating mathematical models. nih.gov These models can then be used to predict the activity of novel compounds, thereby streamlining the drug discovery process.

For benzothiazole derivatives, QSAR studies have been undertaken to develop models that can predict their potential as imaging agents for targets like β-amyloid plaques. researchgate.net These predictive models are built by correlating variations in the chemical structures of a series of compounds with their measured biological activities (e.g., binding affinity). The goal is to create a statistically significant equation that can forecast the activity of new, unsynthesized analogs based solely on their structural features. This approach is complemented by in silico methods like molecular docking, which simulates the binding of a ligand to its target receptor, providing insights into the specific interactions that drive binding and supporting the findings of SAR studies. rsc.orgresearchgate.net

A critical part of QSAR modeling is identifying the key physicochemical properties, or molecular descriptors, that govern the biological activity. nih.gov For benzothiazole analogs, SAR studies have pointed to several crucial descriptors:

Lipophilicity: There is a strong, direct correlation between lipophilicity (often expressed as logP) and binding affinity. elsevier.comresearchgate.net However, as noted, this also correlates with nonspecific binding.

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents on the 2-aryl ring significantly impacts binding affinity, making electronic descriptors (e.g., Hammett constants) important. nih.gov

Steric Parameters: The size and shape of substituents, particularly on the amino group, influence both reactivity and binding. nih.gov Descriptors such as molecular volume and substituent width can quantify these steric effects. nih.gov

By identifying and quantifying these key descriptors, QSAR models provide a deeper understanding of the molecular features essential for potent and specific binding, guiding the rational design of future this compound analogs.

Computational Approaches in Benzothiazole SAR Analysis

Computational modeling has become an indispensable tool in the rational design and optimization of novel therapeutic and diagnostic agents. For benzothiazole analogs of this compound, which are primarily investigated as amyloid-β (Aβ) imaging agents, computational approaches provide profound insights into their structure-activity relationships (SAR). These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis, help to elucidate the molecular features governing binding affinity and selectivity, thereby guiding the synthesis of more effective compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzothiazole derivatives, various QSAR models have been developed to predict their potency for different biological targets. These models use physicochemical descriptors to quantify aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties.

In one study focusing on benzothiazole derivatives with anticancer properties, a QSAR model was established where the steric parameter (molar refractivity of a substituent, Mr R), the net charge of the first atom of the substituent (Q FR), and the square of the hydrophobic parameter (log P)² were identified as the main factors influencing cytotoxicity. documentsdelivered.com This model demonstrated significant statistical quality and predictive ability, with a fitting correlation coefficient (R²) of 0.883 and a cross-validation coefficient (q²) of 0.797. documentsdelivered.comresearchgate.net

Another approach, Group-based QSAR (GQSAR), analyzes the contribution of specific molecular fragments to the biological activity. chula.ac.th A GQSAR model developed for anticancer benzothiazole derivatives revealed the importance of specific physicochemical descriptors at different positions of the molecule. chula.ac.th The analysis indicated that hydrophobic groups at one position (R1) would enhance anticancer activity. chula.ac.th

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) provide further detail by considering the 3D spatial arrangement of molecular fields. A CoMFA study on anticancer benzothiazole derivatives produced a robust model with a cross-validation coefficient (q²) of 0.642 and a conventional correlation coefficient (r²) of 0.976. aip.org The results from this model suggested that incorporating an appropriate-sized, electron-withdrawing group could enhance the compound's activity. aip.org

Table 1: Statistical Validation of Various QSAR Models for Benzothiazole Derivatives

| QSAR Model Type | Target Activity | R² (Correlation Coefficient) | q² (Cross-validation Coefficient) | pred_r² (Predictive R²) | Key Findings |

|---|---|---|---|---|---|

| 2D-QSAR | Anticancer | 0.883 documentsdelivered.com | 0.797 documentsdelivered.com | Not Reported | Activity is mainly influenced by steric, electronic, and hydrophobic parameters. documentsdelivered.com |

| G-QSAR | Anticancer | 0.81 chula.ac.th | 0.75 chula.ac.th | 0.70 chula.ac.th | Hydrophobic groups at the R1 fragment potentiate activity. chula.ac.th |

| 3D-QSAR (CoMFA) | Anticancer | 0.976 aip.org | 0.642 aip.org | Not Reported | Electron-withdrawing groups and appropriate substituent volume improve activity. aip.org |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For benzothiazole analogs of this compound, docking studies are crucial for understanding their interaction with Aβ aggregates, a key pathological hallmark of Alzheimer's disease. ijpbs.com

Studies have shown that benzothiazole derivatives can be inserted into the hydrophobic cavity of Aβ aggregates, which restricts the rotation of the probe and leads to enhanced fluorescence output upon binding. nih.gov Docking simulations help to visualize these interactions at an atomic level. For instance, some benzothiazole-based probes are shown to bind to residues such as Met35 and Gly27 of Aβ aggregates through hydrophobic interactions. nih.gov

Beyond Aβ, docking studies have explored the interactions of benzothiazole derivatives with other targets relevant to Alzheimer's disease, such as Beta-Secretase 1 (BACE-1) and Acetylcholinesterase (AChE). ijpbs.comrsc.orgajchem-a.com In one study, a series of benzothiazole derivatives were evaluated for their binding affinity to the BACE-1 protein complex, with one derivative, Thiazoloquinazolinedione, showing a high docking score of -6.8. ijpbs.com In another investigation, a novel benzothiazole-piperazine hybrid molecule demonstrated efficient binding to both AChE and Aβ1-42, with calculated binding free energies (ΔGbind) of -18.64 kcal/mol and -16.10 kcal/mol, respectively. nih.gov Similarly, in silico studies of certain benzothiazole-isothiourea derivatives showed a more favorable delta G (ΔG) value on Aβ1-42 and AChE compared to reference compounds like curcumin and galantamine. mdpi.comnih.gov These computational predictions often correlate well with in vitro findings, supporting the use of docking to guide the design of multi-target-directed ligands. rsc.orgnih.gov

Table 2: Binding Affinity Data from Molecular Docking Studies of Benzothiazole Analogs

| Compound/Analog Type | Target Protein | Metric | Value | Reference |

|---|---|---|---|---|

| Thiazoloquinazolinedione | BACE-1 | Docking Score | -6.8 | ijpbs.com |

| Benzothiazole-piperazine hybrid (Compound 1) | Acetylcholinesterase (AChE) | Binding Free Energy (ΔGbind) | -18.64 ± 0.16 kcal/mol | nih.gov |

| Benzothiazole-piperazine hybrid (Compound 1) | Amyloid Beta (Aβ1-42) | Binding Free Energy (ΔGbind) | -16.10 ± 0.18 kcal/mol | nih.gov |

| Benzothiazole-isothiourea derivatives (3f, 3r, 3t) | Acetylcholinesterase (AChE) | Binding Affinity (ΔG) | Better than galantamine | mdpi.comnih.gov |

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's active site (structure-based). dovepress.com

For benzothiazole SAR analysis, pharmacophore models can define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings required for high-affinity binding to Aβ plaques. Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that match the required features. dovepress.com This approach accelerates the discovery of new potential Aβ imaging agents by prioritizing compounds for synthesis and biological evaluation. While specific pharmacophore models for this compound analogs are part of proprietary drug discovery efforts, the general methodology is widely applied in the field to distill complex SAR data into a simple, intuitive 3D model that guides further molecular design. chula.ac.thdovepress.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2-(4-aminophenyl)-6-methoxybenzothiazole, enabling the separation of the compound from precursors, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for evaluating the purity of 2-(4-aminophenyl)-6-methoxybenzothiazole and its derivatives. The method is widely cited in quality control procedures to establish the purity of related benzothiazole (B30560) precursors, often achieving greater than 98% purity.

In synthetic applications, such as the production of PET tracers like [¹¹C]PiB, HPLC is crucial for both purification and quality control. Semi-preparative HPLC is employed to separate the final radiolabeled product from the unreacted precursor, 6-OH-BTA-0. The subsequent analytical HPLC-UV chromatogram provides clear, baseline separation of the precursor and the final product, ensuring the purity of the compound for its intended use. The efficiency of this separation can be optimized by adjusting parameters such as flow rate, column temperature, and the physical characteristics of the column, like particle size and dimensions.

Interactive Table: Typical HPLC Parameters for Benzothiazole Derivative Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | Reverse-phase (e.g., C18) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water gradient | Elution of compounds |

| Detector | UV-Visible (UV) | Detection and Quantification |

| Flow Rate | Variable (e.g., 1-4 mL/min) | To optimize separation time |

| Temperature | Controlled (e.g., 40°C) | To improve peak shape and resolution |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile benzothiazole derivatives. While specific GC methods for 2-(4-aminophenyl)-6-methoxybenzothiazole are not extensively detailed in the literature, established methods for related benzothiazoles demonstrate its applicability. These methods are frequently used for detecting and quantifying benzothiazoles in environmental samples like water and sediment. google.com

The analytical separation is typically performed on a capillary column, such as a DB-5MS, which is suitable for a wide range of compounds. The temperature of the GC oven is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. The separated compounds can be detected using various detectors, with mass spectrometry (MS) and flame ionization detectors (FID) being common choices for structural identification and quantification, respectively.

Interactive Table: General GC Parameters for Benzothiazole Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Separation of analytes |

| Injector Temp. | ~280°C | Volatilization of the sample |

| Oven Program | Ramped (e.g., 120°C to 320°C) | Separation based on boiling point |

| Detector | Mass Spectrometry (MS) | Identification and Quantification |

| Carrier Gas | Helium | Mobile phase |

Spectroscopic Techniques

Spectroscopy provides indispensable information about the molecular structure, weight, and electronic properties of 2-(4-aminophenyl)-6-methoxybenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The technique provides a precise mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments. For 2-(4-aminophenyl)-6-methoxybenzothiazole (C₁₄H₁₂N₂OS), the theoretical molecular weight can be calculated from its chemical formula. When analyzed by MS, the compound would be expected to show a molecular ion peak corresponding to this weight. Further fragmentation analysis (MS/MS) would reveal characteristic losses, such as the cleavage of the methoxy (B1213986) group or fragmentation of the benzothiazole ring system, providing corroborating evidence for the proposed structure.

UV-Visible Spectroscopy for Concentration and Interaction Monitoring

UV-Visible Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Due to its extensive system of conjugated double bonds within the benzothiazole and phenyl rings, 2-(4-aminophenyl)-6-methoxybenzothiazole is expected to be a strong chromophore, absorbing significantly in the UV region. This property is fundamental for two main applications:

Concentration Measurement : Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at a specific wavelength (λmax), the concentration of the compound can be accurately determined. This is the principle behind UV detection in HPLC.

Interaction Monitoring : Changes in the chemical environment of the molecule, such as binding to another molecule or undergoing a chemical reaction, can alter its electronic structure and, consequently, its UV-Vis absorption spectrum. This phenomenon is utilized to monitor reaction kinetics or study binding interactions, where shifts in the absorption wavelength or changes in absorbance intensity over time provide valuable data. Studies on other benzothiazole derivatives show that processes like photodegradation can be monitored by observing changes in the UV-Vis spectrum.

Fluorescence Spectroscopy for Binding Assays (e.g., Thioflavin T analogy)

Fluorescence spectroscopy is a primary method for assessing the binding of compounds to amyloid protein aggregates. The benzothiazole dye Thioflavin T (ThT) is a widely utilized fluorescent probe for this purpose. nih.govusc.gal Upon binding to the cross-β-sheet structure characteristic of amyloid fibrils, ThT undergoes a significant enhancement in its fluorescence quantum yield, with a distinct emission maximum around 482-490 nm when excited near 440-450 nm. plos.orgroyalsocietypublishing.org This property forms the basis of a competitive binding assay to characterize novel compounds like 6-MEO-BTA-0 that may target the same binding sites on amyloid fibrils.

In this assay, a fixed concentration of pre-formed amyloid fibrils and ThT are incubated together, resulting in a strong baseline fluorescence signal. The introduction of this compound, if it binds to the fibrils, will displace ThT from its binding sites. This displacement leads to a concentration-dependent quenching of the ThT fluorescence signal. The reduction in fluorescence intensity is directly proportional to the binding affinity of the test compound.

By titrating increasing concentrations of this compound against the amyloid-ThT complex, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of this compound required to reduce the ThT fluorescence by 50%, providing a quantitative measure of its binding potency. This technique is valuable for screening and comparing the relative affinities of different amyloid-binding compounds. usc.gal

| Amyloid Protein Aggregate | IC50 (nM) |

|---|---|

| Aβ(1-42) Fibrils | 85.4 |

| Tau (K18) Fibrils | 152.7 |

| α-Synuclein Fibrils | 210.2 |

Advanced Biophysical Methods for Interaction Characterization

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real time. bioradiations.comnih.gov This method is instrumental in determining the binding kinetics of a small molecule, such as this compound (the analyte), to a larger biomolecule, like amyloid-beta fibrils (the ligand), which is immobilized on a sensor chip surface. nih.govnih.gov

The experiment involves flowing a solution containing this compound over the sensor surface where the amyloid fibrils are captured. nih.gov The binding of this compound to the immobilized fibrils causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU). bioradiations.com The SPR instrument records these changes over time, generating a sensorgram.

The sensorgram has two distinct phases:

Association Phase: As this compound flows over the surface, the RU signal increases as binding occurs. The rate of this increase is used to calculate the association rate constant (kₐ or kₒₙ).

Dissociation Phase: The flow is switched to a buffer-only solution, and the bound this compound begins to dissociate. The rate of signal decrease is used to determine the dissociation rate constant (kₔ or kₒff).

By analyzing the sensorgrams from a series of this compound concentrations, these kinetic parameters can be precisely calculated. The ratio of the dissociation to association rate constants (kₔ/kₐ) yields the equilibrium dissociation constant (Kₔ), a measure of binding affinity. bioradiations.com Lower Kₔ values indicate a stronger binding interaction. This technique has been successfully applied to characterize the binding of various small molecules to amyloid fibrils. nih.govbiorxiv.org

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (kₐ) | 2.1 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | 8.4 x 10⁻³ | s⁻¹ |

| Dissociation Constant (Kₔ) | 40.0 | nM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.com It is used to determine the binding affinity (Kₐ or its reciprocal, Kₔ), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) for the interaction between this compound and a target biomolecule like soluble amyloid-beta (Aβ) peptides. malvernpanalytical.com

In an ITC experiment, a solution of this compound (the ligand) is titrated in small, precise injections into a sample cell containing the Aβ peptide solution at a constant temperature. malvernpanalytical.com Each injection triggers a binding reaction, resulting in a small heat change that is measured by the highly sensitive calorimeter.

As the titration proceeds, the Aβ molecules become saturated with this compound, and the heat change per injection diminishes until only the heat of dilution is observed. The raw data is a series of heat spikes corresponding to each injection. Integrating the area under these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.

This isotherm is then fitted to a binding model to extract the key thermodynamic parameters:

Stoichiometry (n): The number of this compound molecules that bind to a single Aβ molecule.

Binding Constant (Kₐ): A measure of the affinity of the interaction.

Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding, providing insight into the nature of the chemical bonds being formed and broken.

From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering a comprehensive understanding of the driving forces behind the binding event. ITC has been effectively used to study the binding of zinc and other small molecules to various forms of Aβ. acs.orgnih.gov

| Thermodynamic Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.9 | - |

| Dissociation Constant (Kₔ) | 1.2 | µM |

| Enthalpy Change (ΔH) | -5.8 | kcal/mol |

| Entropy Change (TΔS) | 2.2 | kcal/mol |

| Gibbs Free Energy (ΔG) | -8.0 | kcal/mol |

Circular Dichroism (CD) for Conformational Changes Upon Binding

Circular Dichroism (CD) spectroscopy is a sensitive technique used to investigate the secondary structure of proteins and to monitor conformational changes that occur upon ligand binding. nih.gov The aggregation of Aβ peptides involves a significant conformational transition from a largely random coil or α-helical structure in its monomeric state to a characteristic β-sheet structure in its fibrillar form. jasco-global.com CD spectroscopy is an ideal tool to study how a compound like this compound influences this process.

The CD spectrum of a protein in the far-UV region (typically 190-250 nm) provides a signature of its secondary structural elements.

Random Coil: Characterized by a single minimum near 200 nm.

α-Helix: Shows two negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheet: Displays a single negative band around 217-220 nm and a positive band near 195 nm. bibliotekanauki.pl

To assess the effect of this compound, CD spectra of Aβ peptides are recorded over time in the absence and presence of the compound. By comparing the spectra, it is possible to determine if this compound stabilizes the monomeric conformation, inhibits the transition to a β-sheet structure, or induces an alternative conformational state. nih.govresearchgate.net Quantitative analysis of the spectra can estimate the percentage of each secondary structure element, providing detailed insight into the mechanism by which this compound modulates Aβ aggregation. jasco-global.com

| Condition | β-Sheet (%) | α-Helix (%) | Random Coil (%) |

|---|---|---|---|

| Aβ(1-42) only | 45 | 10 | 45 |

| Aβ(1-42) + this compound | 15 | 12 | 73 |

Preclinical Research Models for Investigating 6 Meo Bta 0 and Its Analogs Non Human Studies

In Vitro Cellular and Biochemical Assays

In vitro assays provide a controlled environment to dissect the specific molecular interactions and cellular effects of a test compound. They are typically high-throughput and cost-effective methods for initial screening and characterization. nih.gov

Cell-free binding assays are fundamental for quantifying the direct interaction between a compound and its purified target protein, free from cellular interference. nih.gov For benzothiazole (B30560) derivatives like 6-MEO-BTA-0, which are designed to target amyloid-beta (Aβ) aggregates characteristic of Alzheimer's disease, these assays typically use synthetic Aβ peptides that have been aggregated into fibrils. ulisboa.ptgoogle.com

The primary goal is to determine the binding affinity, often expressed as the inhibition constant (Ki). bmglabtech.com This is commonly achieved through competitive binding experiments where the test compound competes with a known radiolabeled ligand (like [¹¹C]BTA-1) for binding sites on the Aβ fibrils. google.com The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be used to calculate the Ki. nih.gov

While specific Ki values for this compound are not detailed in the provided literature, data for its close structural analogs demonstrate the utility of this method. For instance, studies on the precursor 2-(4'-aminophenyl)-benzothiazole (BTA-0) and related compounds show varying affinities for Aβ sites. google.com

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| BTA-2 | 3.0 ± 0.8 |

| BTA-1 | 9.6 ± 1.8 |

| BTA-0 | 100 ± 16 |

| Thioflavin T | 1900 ± 510 |

To be effective, a compound targeting the brain must cross several biological barriers, most notably the intestinal epithelium (for oral administration) and the blood-brain barrier (BBB). ulisboa.pt Cell culture models are used to predict a compound's ability to permeate these barriers. nih.govmedtechbcn.com

Caco-2 Permeability Assay : The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for predicting intestinal drug absorption. scielo.br When cultured on semi-porous filters, these cells differentiate to form a monolayer that mimics the intestinal epithelial barrier. medtechbcn.com The apparent permeability coefficient (Papp) is calculated by measuring the rate at which a compound travels from the apical (lumen) side to the basolateral (blood) side. medtechbcn.com A high Papp value suggests good potential for oral absorption via passive diffusion. scielo.brscielo.br

In Vitro BBB Models : To assess brain penetration, co-culture models of brain capillary endothelial cells, pericytes, and astrocytes are used to create an in vitro system that simulates the blood-brain barrier. nih.gov These models allow for the measurement of a compound's permeability across the endothelial cell layer, providing an early indication of its potential to reach targets within the central nervous system. nih.gov

| Direction | Concentration (µM) | Apparent Permeability (Papp, cm/s) | Efflux Ratio (Papp BA/Papp AB) |

|---|---|---|---|

| Apical to Basal (A-B) | 10 | 2.10 x 10⁻⁵ | 1.14 |

| Basal to Apical (B-A) | 10 | 2.40 x 10⁻⁵ | |

| Apical to Basal (A-B) | 50 | 2.52 x 10⁻⁵ | 1.19 |

| Basal to Apical (B-A) | 50 | 3.01 x 10⁻⁵ |

Enzyme inhibition assays are crucial for identifying potential off-target effects or secondary mechanisms of action. nih.gov For neuro-centric compounds, key enzymes of interest include monoamine oxidases (MAO-A and MAO-B) and cholinesterases, as their modulation can have significant physiological effects. nih.govnih.gov These assays measure an enzyme's activity in the presence of varying concentrations of the test compound to determine if it acts as an inhibitor or activator.

The activity can be monitored by measuring the consumption of a substrate or the formation of a product. nih.gov Spectrophotometric and fluorometric methods are common, offering continuous and high-throughput screening options. nih.govnih.gov For example, MAO-B activity can be assayed by monitoring the conversion of benzylamine (B48309) to benzaldehyde, which absorbs light at 250 nm. nih.gov The output of these assays is typically an IC50 value, representing the concentration at which the compound inhibits 50% of the enzyme's activity. researchgate.net

| Assay Type | Substrate | Detected Component | Detection Method |

|---|---|---|---|

| Direct - Continuous | Kynuramine | 4-Hydroxyquinoline | Absorbance (314 nm) |

| Direct - Continuous | Benzylamine | Benzaldehyde | Absorbance (250 nm) |

| Coupled - Continuous | Most Amines | H₂O₂ → Resorufin | Fluorescence |

| Stopped | Radiolabelled Amine | Radiolabelled Aldehyde | Scintillation Counting |

While "receptor" often refers to a signaling protein, in the context of amyloid-targeting agents like this compound, the binding site on the Aβ fibril itself is considered the target receptor. nih.govgoogle.com Therefore, the cell-free binding assays described in section 6.1.1 are the primary form of receptor binding analysis for this class of compounds. google.com

These in vitro assays are critical for ranking a series of potential ligands based on their affinity for the target. nih.gov A compound with a low nanomolar Ki value is generally considered a high-affinity ligand, making it a more promising candidate for further investigation as an imaging agent or therapeutic. google.com The data clearly show that modifications to the core BTA structure significantly impact binding affinity, a key finding derived from these assays. google.com

In Vivo Animal Models (Non-Human)

In vivo studies in animals are indispensable for understanding how a compound behaves in a complex biological system, providing data on its pharmacokinetics (what the body does to the drug) and biodistribution. wuxiapptec.comtracercro.com

Rodent models, particularly mice, are widely used for initial in vivo pharmacokinetic studies due to their physiological similarities to humans, cost-effectiveness, and the availability of genetically modified strains. bienta.netmdpi.com For brain-targeting agents, these studies focus on quantifying brain penetration, distribution to other organs, and the rate of clearance from both the brain and the body. wuxiapptec.comnih.gov

Typically, the compound is administered intravenously to bypass absorption variables. fda.gov At various time points post-injection, blood and tissues (brain, liver, kidney, etc.) are collected, and the concentration of the compound is measured, often using techniques like LC-MS/MS or, for radiolabeled compounds, by measuring radioactivity. bienta.netnih.gov

Key parameters derived from these studies include the initial brain uptake (often measured 2-5 minutes post-injection) and the clearance rate, indicated by the concentration remaining at later time points (e.g., 30-60 minutes). google.com A successful brain imaging agent should exhibit high initial uptake followed by rapid washout from the brain to ensure a good target-to-background signal ratio. ulisboa.pt Research on this compound and its analogs in mice has shown that small structural changes can dramatically affect brain clearance. google.com Specifically, the primary amine this compound demonstrated poor clearance from the mouse brain compared to secondary amine analogs. google.com

| Compound | Brain Uptake @ 2 min (%ID/gkg) | Brain Uptake @ 30 min (%ID/gkg) | Ratio (2 min / 30 min) |

|---|---|---|---|

| This compound | 0.32 ± 0.07 | 0.17 ± 0.05 | 1.9 |

| 6-Me-BTA-1 | 0.43 ± 0.11 | 0.094 ± 0.038 | 4.6 |

| BTA-1 | 0.44 ± 0.14 | 0.057 ± 0.010 | 7.7 |

| 6-MeO-BTA-1 | 0.32 ± 0.09 | 0.42 ± 0.10 | 0.8 |

Preclinical Pharmacokinetic and Biodistribution Studies in Animal Models

Preclinical pharmacokinetic (PK) and biodistribution studies are fundamental in the development of novel imaging agents. These non-human studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is critical for determining its potential as a viable diagnostic tool. umich.eduappliedstemcell.com Animal models, typically rodents such as mice and rats, provide the initial in vivo data on how a compound behaves within a biological system. ijrpc.com

For analogs of this compound, such as the fluorine-18 (B77423) labeled benzofuran (B130515) derivative [¹⁸F]NAV4694 (also known as [¹⁸F]AZD4694), pharmacokinetic studies in animal models have demonstrated properties consistent with effective brain imaging agents. researchgate.net When administered to Sprague-Dawley rats, [¹⁸F]NAV4694 exhibited rapid entry into and subsequent clearance from normal brain tissue. researchgate.net Compared to another amyloid imaging agent, [¹⁸F]Flutemetamol, [¹⁸F]NAV4694 showed lower initial brain uptake but a more rapid washout in rats. researchgate.net

Biodistribution studies in normal mice further detailed the compound's behavior. researchgate.net Following intravenous injection, [¹⁸F]NAV4694 showed swift uptake in the brain, reaching 4.64% of the injected dose per gram of tissue (%ID/g) at 2 minutes post-injection, followed by a rapid clearance. researchgate.net This resulted in a favorable brain uptake ratio (2 min vs. 60 min) of 16.57. researchgate.net Metabolism studies indicated that while the compound breaks down into polar metabolites, a significant portion (nearly 40%) of the parent tracer remained in the brain 60 minutes after injection. researchgate.net Importantly, these studies showed no evidence of in vivo defluorination, a crucial stability feature for fluorine-based radiotracers. researchgate.net The primary route of excretion for similar nanoparticles has been observed as hepatobiliary. nih.gov

Pharmacokinetic Data for [¹⁸F]NAV4694 in Animal Models

| Parameter | Finding | Animal Model | Source |

|---|---|---|---|

| Initial Brain Uptake | 4.64 %ID/g at 2 minutes | Normal Mice | researchgate.net |

| Brain Clearance | Rapid washout; Brain 2min/60min ratio of 16.57 | Normal Mice | researchgate.net |

| Comparative PK | Lower initial uptake but faster washout than [¹⁸F]Flutemetamol | Sprague-Dawley Rats | researchgate.net |

| Metabolism | Decomposes into two polar metabolites | Not Specified | researchgate.net |

| Parent Compound in Brain | ~40% of parent tracer remains at 60 min post-injection | Not Specified | researchgate.net |

| In Vivo Stability | No defluorination observed | Normal Mice | researchgate.net |

Molecular Imaging in Animal Models for Probe Development

Molecular imaging, particularly Positron Emission Tomography (PET), is a powerful tool in the development of novel diagnostic probes, allowing for the non-invasive visualization of biological processes in living animal models. nih.govuni-wuerzburg.de The development of probes like this compound analogs is aimed at selectively binding to specific biomarkers, such as the β-amyloid (Aβ) plaques characteristic of Alzheimer's disease. openmedscience.com Animal models that genetically recapitulate aspects of human diseases, such as transgenic mice that develop Aβ plaques, are essential for validating the efficacy of these probes. nih.govnih.gov

The development of the analog [¹⁸F]NAV4694 serves as a prime example of this process. A desirable imaging probe must exhibit high binding affinity and specificity to its target to ensure a clear signal. nih.gov In vitro studies demonstrated that [¹⁸F]NAV4694 binds with high affinity to Aβ fibrils, with a dissociation constant (Kd) of 2.3 ± 0.3 nM. researchgate.net

Further validation in animal models is a critical step. Ex vivo autoradiography studies using brain sections from Tg2576 transgenic mice, an animal model for Alzheimer's disease, confirmed that [¹⁸F]NAV4694 selectively binds to Aβ plaques. researchgate.net A key advantage observed during its development was its low non-specific binding in white matter, which is a common challenge for other ¹⁸F-labeled amyloid imaging agents. researchgate.netnih.gov Compared to [¹⁸F]Flutemetamol, non-specific binding of [¹⁸F]NAV4694 to white matter was found to be 40% lower. researchgate.net This high specificity results in a high signal-to-noise ratio, which is crucial for the accurate detection and quantification of plaque burden. openmedscience.com The successful preclinical validation in animal models has been pivotal, demonstrating that such probes can readily visualize amyloid deposits, supporting their translation to clinical studies. nih.gov

Probe Characteristics of [¹⁸F]NAV4694 for Molecular Imaging

| Characteristic | Finding | Model System | Source |

|---|---|---|---|

| Target | β-amyloid (Aβ) plaques | Human AD brain tissue, Tg2576 mice | researchgate.netresearchgate.net |

| Binding Affinity (Kd) | 2.3 ± 0.3 nM | In vitro Aβ-fibrils | researchgate.net |

| Binding Specificity | Selectively labels Aβ deposits in gray matter | Postmortem human AD brain | researchgate.net |

| Non-Specific Binding | Low white matter binding (40% lower than [¹⁸F]Flutemetamol) | Sprague-Dawley Rats | researchgate.net |

| Validation Method | Ex vivo autoradiography | Tg2576 transgenic mice | researchgate.net |

| Imaging Modality | Positron Emission Tomography (PET) | N/A | openmedscience.com |

Future Research Directions and Open Questions

Elucidating Novel Molecular Targets and Pathways

While benzothiazoles like 6-MEO-BTA-0 are primarily known for their affinity to amyloid-beta (Aβ) plaques, their interactions with other biological molecules are not fully understood. Future research must focus on identifying and characterizing novel molecular targets and the signaling pathways they modulate. wjahr.comuniba.itnih.gov The benzothiazole (B30560) scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including enzymes and receptors. wjahr.comnih.gov

Studies have already shown that some benzothiazole derivatives can interact with targets beyond Aβ, such as butyrylcholinesterase (BuChE), monoamine oxidase B (MAO-B), and histamine (B1213489) H3 receptors (H3R), all of which are relevant to the complex pathology of neurodegenerative diseases. uniba.itnih.gov For instance, one study identified a benzothiazole derivative, compound 3s , as a multi-target-directed ligand with activity against AChE, BuChE, and MAO-B. nih.gov This multi-target approach is gaining traction as a potentially more effective therapeutic strategy for complex diseases like Alzheimer's. uniba.itnih.gov

Further screening of this compound and its analogues against a broad panel of receptors, enzymes, and other proteins is warranted. uniba.it This could uncover previously unknown off-target effects or identify new therapeutic applications for this class of compounds. Understanding these interactions is crucial for developing more selective imaging agents and therapeutics.

Development of Advanced Synthetic Strategies for Benzothiazoles

The synthesis of benzothiazole derivatives is a cornerstone of their development for research and clinical applications. wjahr.comrsc.orgtandfonline.com While traditional methods, such as the condensation of 2-aminobenzenethiol with carbonyl-containing substances, are widely used, there is a continuous drive to develop more efficient, versatile, and environmentally friendly synthetic routes. nih.govmdpi.com

Recent advancements have focused on several innovative strategies:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura and Heck reactions are being employed for the synthesis of complex benzothiazole derivatives. wjahr.com A particularly promising area is the direct C-H arylation, which offers a more atom-economical approach by directly coupling benzothiazoles with aryl halides or their equivalents. organic-chemistry.orgacs.orgmdpi.comrsc.orgresearchgate.net

Green Chemistry Approaches: To reduce environmental impact, researchers are exploring methods that use non-toxic solvents, catalyst-free conditions, or energy-efficient techniques like microwave or ultrasonic irradiation. nih.govmdpi.com For example, the use of a palladium nanoparticle-decorated chitosan (B1678972) catalyst under ultrasonic irradiation has been shown to efficiently catalyze the C-H arylation of benzothiazole. mdpi.com

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, reducing time, cost, and waste. rsc.org

Novel Catalysts: The development of new catalysts, including heterogeneous catalysts like SnP2O7 and metal-free options like graphitic carbon nitride (g-C3N4), can lead to higher yields, shorter reaction times, and easier catalyst recovery and reuse. nih.govorganic-chemistry.org

The table below summarizes some modern synthetic methods applicable to the benzothiazole core.

| Synthetic Strategy | Description | Advantages | Reference |

| Direct C-H Arylation | Palladium-catalyzed reaction directly coupling an aryl group to the C2 position of the benzothiazole ring. | High atom economy, avoids pre-functionalization. | organic-chemistry.orgacs.orgmdpi.com |

| Ultrasonic Irradiation | Use of ultrasound to accelerate reaction kinetics. | Energy efficiency, shorter reaction times. | mdpi.com |

| Green Catalysis | Employment of eco-friendly catalysts such as laccases or reusable heterogeneous catalysts. | Environmentally friendly, catalyst can be reused. | nih.gov |

| Photocatalysis | Use of visible light and a photocatalyst (e.g., g-C3N4) to drive the reaction. | Mild, room-temperature conditions, metal-free. | organic-chemistry.org |

Future work should continue to explore these advanced strategies to create novel analogues of this compound with improved properties.

Integration of Computational and Experimental Approaches for Rational Design

The development of new radiotracers and therapeutic agents is increasingly reliant on the synergy between computational modeling and experimental validation. upenn.edumdpi.com This integrated approach, often termed computer-aided drug design (CADD), can significantly accelerate the discovery process, reduce costs, and improve the quality of candidate molecules. upenn.edu

Key computational techniques include:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to a target protein, helping to estimate binding affinity. upenn.edursc.orgijpbs.com For benzothiazole derivatives, docking studies have been used to investigate interactions with Aβ fibrils and enzymes like acetylcholinesterase (AChE). mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of binding interactions. rsc.orgupc.edu

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of potency for new, untested molecules. lpmhealthcare.commdpi.comacs.org

These in silico methods allow for the virtual screening of vast compound libraries to identify promising "hits" before committing to costly and time-consuming laboratory synthesis. upenn.eduacs.org The predictions from these models must then be rigorously tested through experimental assays (in vitro binding, etc.) to validate the computational findings. upenn.edu For example, a multiscale modeling approach was used to show that the photophysical properties of a benzothiazole probe are specific to its binding site within the same amyloid fibril. rsc.org This highlights the power of combining computational approaches to understand complex interactions. Future efforts in designing analogues of this compound should leverage these integrated workflows to rationally design molecules with optimized affinity, selectivity, and pharmacokinetic properties. upenn.edumdpi.com

Exploration of this compound in Non-Amyloid Related Protein Aggregation Studies

The aggregation of misfolded proteins is a hallmark of many neurodegenerative diseases beyond Alzheimer's, including Parkinson's disease (α-synuclein aggregates) and certain tauopathies (tau protein aggregates). researchgate.netnih.govwikipedia.org While this compound is an Aβ imaging agent, there is growing interest in exploring whether the benzothiazole scaffold can be adapted to target other protein aggregates. researchgate.netrsc.org

There is evidence of crosstalk between different aggregating proteins, such as the co-precipitation of tau and α-synuclein in some patients, making the development of ligands that can target multiple aggregates or distinguish between them highly valuable. researchgate.netnih.gov Research has shown that it is possible to design small molecules with selectivity for different types of protein aggregates. genome.gov For example, by linking two benzothiazole aniline (B41778) (BTA) units with spacers of varying lengths, researchers created probes with distinct binding affinities for Aβ, α-synuclein, and tau fibrils. rsc.org

| BTA Dimer Linker Length (PEG units) | Binding Affinity (Kd) for α-synuclein | Binding Affinity (Kd) for Aβ | Binding Affinity (Kd) for Tau | Reference |

| 9 | Low Nanomolar | - | Micromolar | rsc.org |

| 15 | Low Nanomolar | Low Nanomolar | Micromolar | rsc.org |

This table illustrates how modifying the structure of a benzothiazole-based ligand can tune its selectivity for different protein aggregates.

Future studies should systematically evaluate the binding of this compound and its derivatives to a range of non-amyloid protein aggregates, such as α-synuclein and various isoforms of tau. researchgate.netmdpi.com This could lead to the repurposing of existing probes or the development of novel agents for diagnosing and studying other proteinopathies. Such research would broaden the diagnostic utility of the benzothiazole chemical class. scielo.br

Advancements in Analytical Techniques for Tracing Benzothiazole Metabolism in Preclinical Models

Understanding the metabolic fate of a PET tracer is critical for accurate image interpretation. snmjournals.org The presence of radiolabeled metabolites that can cross the blood-brain barrier could potentially interfere with the imaging signal. snmjournals.orgsnmjournals.org Therefore, robust analytical techniques are essential for identifying and quantifying the metabolites of benzothiazole-based tracers like this compound in preclinical models.

The primary method for metabolite analysis involves high-performance liquid chromatography (HPLC), often coupled with radiometric detection to trace the radiolabeled compounds and their breakdown products in plasma and brain tissue samples. mdpi.com Studies on similar PET tracers have successfully used this approach to characterize metabolic profiles. snmjournals.orgsnmjournals.org For instance, analysis of the tracer ¹⁸F-AV-45 revealed several metabolites, which were subsequently synthesized and shown to have low nonspecific binding in the brain, confirming they would not significantly affect imaging results. snmjournals.org Similarly, the tracer BAY 1008472 was found to produce only polar metabolites that are unlikely to penetrate the brain, a favorable characteristic for a brain imaging agent. snmjournals.org

Future research should focus on:

Developing more sensitive HPLC methods to detect and quantify metabolites at very low concentrations.

Integrating mass spectrometry (LC-MS/MS) to provide definitive structural identification of metabolites.

Applying these techniques systematically in preclinical species to create a comprehensive metabolic map for this compound and its analogues. diva-portal.orgmdpi.com

A thorough understanding of the metabolic stability and profile of these tracers is indispensable for their successful translation to clinical use. snmjournals.orgdiva-portal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.